molecular formula C15H16N2O3 B2425301 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one CAS No. 324067-20-1

3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one

Cat. No. B2425301
CAS RN: 324067-20-1
M. Wt: 272.304
InChI Key: PZUOSGIOVRBFKH-UHFFFAOYSA-N
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Description

The compound “3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one” belongs to the class of organic compounds known as chromenones, which are characterized by a chromene (or isochromene) moiety bearing a ketone group . The presence of the piperazine ring suggests that this compound may have biological activity, as piperazine derivatives are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one” would be expected to feature a chromenone core, with a piperazine ring attached via a carbonyl group . The piperazine ring would be substituted with a methyl group .


Chemical Reactions Analysis

As a chromenone derivative, “3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one” would be expected to undergo reactions typical of carbonyl compounds, such as nucleophilic addition . The piperazine ring could potentially undergo reactions at the nitrogen atoms, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one” would be expected to be influenced by its chromenone and piperazine moieties. For example, it would likely exhibit the typical reactivity of carbonyl compounds . The presence of the piperazine ring may confer basicity .

Safety and Hazards

Without specific study data, it’s difficult to predict the safety and hazards associated with “3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one”. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of “3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one” and similar compounds could be a fruitful area of research, given the known biological activity of many chromenone and piperazine derivatives . Potential areas of interest could include medicinal chemistry, where these compounds could be investigated for therapeutic properties .

properties

IUPAC Name

3-(4-methylpiperazine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-16-6-8-17(9-7-16)14(18)12-10-11-4-2-3-5-13(11)20-15(12)19/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUOSGIOVRBFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one

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